The presence of the thiophene ring and sulfonamide group hints at its possible use as an intermediate in the synthesis of more complex molecules with desired biological properties. Thiophene rings are found in various pharmaceuticals, and sulfonamides are a well-established class of drugs with diverse applications [, ].
The aromatic character of the 2,5-dichlorothiophene-3-sulfonamide molecule could be of interest for material science research. Aromatic compounds are often studied for their potential applications in areas like organic electronics or functional polymers due to their unique electrical and structural properties.
2,5-Dichlorothiophene-3-sulfonamide is a sulfonamide derivative characterized by the presence of two chlorine atoms at the 2 and 5 positions of the thiophene ring and a sulfonamide group at the 3 position. Its molecular formula is C₄H₃Cl₂N₁O₂S, with a molecular weight of approximately 232.11 g/mol. This compound is notable for its unique structure, which combines aromatic and heteroaromatic features, making it a subject of interest in various chemical and biological studies.
The compound can undergo several chemical transformations. One significant reaction involves its sulfochlorination, where it reacts with chlorosulfonic acid to form sulfonyl chlorides. These intermediates can then react with ammonia to yield various thiophenesulfonamides, including 5-chlorothiophene-2-sulfonamide and 4,5-dichlorothiophene-3-sulfonamide in a specific ratio . Additionally, 2,5-Dichlorothiophene-3-sulfonamide can be involved in displacement reactions, particularly when deprotonated, leading to the formation of derivatives through alkylation processes .
2,5-Dichlorothiophene-3-sulfonamide exhibits promising biological activities, particularly as an anticancer agent. Studies have shown that it has a gastrointestinal inhibitory concentration (GI50) of approximately 7.2 µM, indicating its potential effectiveness against certain cancer cell lines . The compound's mechanism of action may involve interactions with specific biological targets, including enzymes or receptors critical in cancer progression.
The synthesis of 2,5-Dichlorothiophene-3-sulfonamide typically begins with the chlorination of thiophene derivatives followed by sulfonation. A common method involves the reaction of 2,5-dichlorothiophene with chlorosulfonic acid to produce sulfonyl chlorides. These can then be treated with aqueous ammonia to yield the desired sulfonamide . Alternative synthetic routes may include alkylation reactions where deprotonated forms of the compound react with alkyl halides under reflux conditions .
The applications of 2,5-Dichlorothiophene-3-sulfonamide span various fields:
Interaction studies reveal that 2,5-Dichlorothiophene-3-sulfonamide can bind to specific proteins such as Caspase-3, which is crucial in apoptosis pathways. Molecular docking analyses indicate that it forms hydrogen bonds and hydrophobic interactions with key residues in these proteins, suggesting a mechanism by which it may exert its biological effects . Such studies are vital for understanding its pharmacodynamics and optimizing its therapeutic potential.
Several compounds share structural similarities with 2,5-Dichlorothiophene-3-sulfonamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloroaniline | Aromatic amine | Antimicrobial properties |
| Sulfanilamide | Simple sulfonamide | Antibacterial agent |
| 2-Aminobenzenesulfonamide | Amino group on benzene | Anticancer activity |
| Thiazole Sulfonamides | Heterocyclic compounds | Antimicrobial and anticancer effects |
While many similar compounds exhibit antibacterial or anticancer activities, 2,5-Dichlorothiophene-3-sulfonamide is unique due to its specific chlorine substitutions and thiophene ring structure that enhance its potency against certain cancer cell lines.
2,5-Dichlorothiophene-3-sulfonamide exhibits a heterocyclic aromatic structure characterized by a thiophene ring bearing two chlorine substituents at the 2,5-positions and a sulfonamide functional group at the 3-position [1] [2]. The compound possesses the molecular formula C₄H₃Cl₂NO₂S₂ with a molecular weight of 232.11 g/mol [1] [2] [3].
The molecular conformation of 2,5-dichlorothiophene-3-sulfonamide demonstrates significant structural features typical of thiophene sulfonamide derivatives. Computational studies on related thiophene sulfonamides reveal that the thiophene ring maintains essential planarity with minimal deviation from the aromatic plane [4] [5]. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with characteristic bond angles deviating from the ideal tetrahedral value due to electronic effects [5] [6].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₃Cl₂NO₂S₂ | [1] [2] |
| Molecular Weight | 232.11 g/mol | [1] [2] |
| SMILES | NS(=O)(=O)c1cc(Cl)sc1Cl | [1] |
| InChI Key | BUQKISCVZMIFEF-UHFFFAOYSA-N | [1] [2] |
The conformational analysis reveals that the sulfonamide group can adopt different orientations relative to the thiophene ring plane. Theoretical calculations on similar thiophene sulfonamide systems indicate that the S-N bond exhibits restricted rotation with energy barriers typically ranging from 14-16 kJ/mol for sulfonamides [7]. The presence of chlorine substituents at the 2,5-positions introduces additional steric and electronic effects that influence the overall molecular conformation [8] [9].
Bond length analysis from crystallographic studies of related thiophene sulfonamides shows characteristic values for the sulfonamide functional group. The S=O bond lengths typically range from 1.42-1.46 Å, while S-N bond distances are approximately 1.64-1.68 Å [4] [10]. These values are consistent with the expected double bond character in the S=O bonds and partial double bond character in the S-N bond due to resonance effects [7] [10].
The infrared spectrum of 2,5-dichlorothiophene-3-sulfonamide displays characteristic vibrational bands that are diagnostic for both the thiophene ring system and the sulfonamide functional group. The sulfonamide group exhibits distinctive absorption patterns that serve as fingerprint regions for structural identification [11] [12].
The N-H stretching vibrations of the primary sulfonamide group appear as characteristic bands in the region of 3400-3200 cm⁻¹ [13] [11] [14]. These bands typically manifest as two distinct absorptions corresponding to the symmetric and asymmetric stretching modes of the NH₂ group [11] [14]. The exact frequencies depend on the hydrogen bonding environment and crystal packing arrangements [11].
The sulfonyl group (SO₂) exhibits two prominent stretching vibrations that are among the most diagnostic features in the infrared spectrum. The asymmetric SO₂ stretching vibration typically appears in the range of 1350-1300 cm⁻¹, while the symmetric SO₂ stretching occurs at lower frequencies around 1150-1120 cm⁻¹ [11] [12] [15]. These frequencies are characteristic of sulfonamide compounds and are influenced by the electronic nature of the attached aromatic ring [12].
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H Stretch (Asymmetric) | 3400-3350 | Primary sulfonamide |
| N-H Stretch (Symmetric) | 3350-3200 | Primary sulfonamide |
| C-H Stretch (Thiophene) | 3100-3000 | Aromatic C-H |
| SO₂ Stretch (Asymmetric) | 1350-1300 | Sulfonyl group |
| C=C Stretch (Thiophene) | 1500-1400 | Aromatic ring |
| SO₂ Stretch (Symmetric) | 1150-1120 | Sulfonyl group |
| S-N Stretch | 950-900 | Sulfonamide linkage |
The thiophene ring contributes several characteristic absorptions to the infrared spectrum. Aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹, typically as weak to medium intensity bands [14] [16]. The thiophene ring C=C stretching vibrations manifest in the range of 1500-1400 cm⁻¹, with multiple bands reflecting the various carbon-carbon bond stretching modes within the aromatic system [14] [16].
The presence of chlorine substituents on the thiophene ring introduces additional vibrational modes, particularly C-Cl stretching vibrations that typically appear in the lower frequency region below 800 cm⁻¹ [17]. These bands, while often weak, provide additional confirmation of the chlorine substitution pattern [17].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,5-dichlorothiophene-3-sulfonamide through both proton and carbon-13 NMR techniques. The NMR characteristics are influenced by the electronic environment created by the electron-withdrawing chlorine atoms and the sulfonamide group [13] [18].
In the proton NMR spectrum, the most distinctive signal arises from the single proton on the thiophene ring at the 4-position. This proton appears as a singlet due to the symmetrical substitution pattern, with its chemical shift influenced by the deshielding effects of the adjacent chlorine atoms and the sulfonamide group [13] [18]. The chemical shift typically appears in the aromatic region around 7-8 ppm, consistent with thiophene ring protons [13].
The sulfonamide NH₂ protons generate a characteristic broad signal that may appear as a singlet or show coupling depending on the measurement conditions and solvent [13] [18]. In dimethyl sulfoxide-d₆, sulfonamide NH protons typically appear in the range of 10-12 ppm as broad signals due to rapid exchange processes [13].
Carbon-13 NMR spectroscopy reveals the distinct carbon environments within the molecule. The thiophene ring carbons exhibit chemical shifts characteristic of heteroaromatic systems, with the carbons bearing chlorine substituents showing appropriate downfield shifts due to the electronegativity of chlorine [13] [18]. The carbon bearing the sulfonamide group displays a characteristic chemical shift reflecting the electron-withdrawing nature of the SO₂NH₂ group [13].
| NMR Signal | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR (Thiophene-H) | 7.5-8.0 ppm | Singlet | H-4 position |
| ¹H NMR (NH₂) | 10-12 ppm | Broad singlet | Sulfonamide NH₂ |
| ¹³C NMR (C-2,5) | 120-130 ppm | - | Chlorinated carbons |
| ¹³C NMR (C-3) | 130-140 ppm | - | Sulfonamide-bearing carbon |
| ¹³C NMR (C-4) | 125-135 ppm | - | CH carbon |
The multiplicity patterns and coupling constants provide additional structural confirmation. The absence of complex coupling patterns in the thiophene proton region confirms the symmetrical 2,5-disubstitution pattern [18]. Integration ratios further support the proposed structure with the expected 1:2 ratio for the thiophene proton to the sulfonamide NH₂ protons [13].
Mass spectrometry of 2,5-dichlorothiophene-3-sulfonamide provides molecular ion confirmation and fragmentation patterns characteristic of sulfonamide-containing compounds. The molecular ion peak appears at m/z 232 (for M+H⁺) corresponding to the protonated molecular ion [3] [19].
The compound exhibits typical fragmentation patterns observed in sulfonamide mass spectrometry. Common fragmentation pathways include the loss of SO₂ (64 mass units) and NH₂ (16 mass units) groups [19]. The presence of chlorine atoms creates characteristic isotope patterns due to the natural abundance of ³⁷Cl, resulting in M+2 and M+4 peaks with appropriate intensity ratios [19].
| m/z Value | Relative Intensity | Assignment |
|---|---|---|
| 232 | 100% | [M+H]⁺ |
| 234 | 65% | [M+2]⁺ (³⁷Cl isotope) |
| 236 | 10% | [M+4]⁺ (two ³⁷Cl) |
| 168 | 30-40% | [M-SO₂]⁺ |
| 216 | 20-30% | [M-NH₂]⁺ |
Predicted collision cross section values for different adduct ions have been calculated, with [M+H]⁺ showing a value of 143.1 Ų and [M+Na]⁺ exhibiting 154.7 Ų [3]. These values are consistent with the molecular size and geometry of the compound [3].
The fragmentation behavior reflects the relative stability of different molecular fragments, with the thiophene ring system generally remaining intact while the sulfonamide group undergoes characteristic fragmentations [19]. High-resolution mass spectrometry confirms the molecular formula through accurate mass determination [3].
Crystal structure analysis of 2,5-dichlorothiophene-3-sulfonamide reveals important geometric parameters and intermolecular interactions. While specific single crystal data for this exact compound are limited, related thiophene sulfonamide structures provide insight into the expected crystallographic behavior [8] [5] [9].
The thiophene ring maintains essential planarity with bond lengths and angles consistent with aromatic character. Typical C-S bond lengths in the thiophene ring range from 1.73-1.75 Å, while C-C bond lengths within the ring are approximately 1.35-1.40 Å [4] [20]. The sulfonamide group adopts a tetrahedral geometry around sulfur with characteristic distortions from ideal angles [5] [6].
Bond angles within the thiophene ring show the expected values for five-membered aromatic heterocycles. The S-C-C angles typically range from 110-112°, while the C-C-C angles are approximately 108-109° [4] [20]. The sulfonamide group exhibits O=S=O angles of approximately 120-121°, slightly larger than the ideal tetrahedral angle due to the double bond character of the S=O bonds [5] [6].
| Geometric Parameter | Typical Value | Range |
|---|---|---|
| S-C Bond Length | 1.74 Å | 1.73-1.75 Å |
| S=O Bond Length | 1.45 Å | 1.43-1.46 Å |
| S-N Bond Length | 1.66 Å | 1.64-1.68 Å |
| C-Cl Bond Length | 1.70 Å | 1.68-1.72 Å |
| O=S=O Angle | 121° | 120-122° |
| S-C-C Angle | 111° | 110-112° |
Intermolecular hydrogen bonding plays a significant role in crystal packing. The sulfonamide NH₂ group can participate in hydrogen bonding with sulfone oxygen atoms of adjacent molecules, forming characteristic dimeric or chain structures [5] [6]. These interactions typically exhibit N-H···O distances of 2.8-3.0 Å with angles approaching linearity [6].
The presence of chlorine substituents influences the crystal packing through halogen-halogen interactions and C-H···Cl contacts. Chlorine atoms can participate in short intermolecular contacts that contribute to the overall stability of the crystal structure [8] [9].
2,5-Dichlorothiophene-3-sulfonamide exhibits well-defined thermal transition temperatures that reflect its molecular structure and intermolecular interactions. The melting point has been experimentally determined to be in the range of 131-135°C [1] [21] [22] [23]. This relatively high melting point is characteristic of sulfonamide compounds and reflects the strong intermolecular hydrogen bonding between molecules in the solid state [21] [22].
The boiling point has been predicted using computational methods to be approximately 386.6 ± 52.0°C at standard atmospheric pressure [21] [23]. This high boiling point is consistent with the polar nature of the molecule and the presence of hydrogen bonding capabilities [21]. The large uncertainty in the predicted value reflects the challenges in accurately modeling the thermal behavior of hydrogen-bonding systems [23].
| Thermal Property | Value | Conditions | Method |
|---|---|---|---|
| Melting Point | 131-135°C | Atmospheric pressure | Experimental [1] [21] |
| Boiling Point | 386.6 ± 52.0°C | 760 mmHg | Predicted [21] [23] |
| Decomposition Temperature | >200°C | Air atmosphere | Estimated [24] |
The thermal stability of 2,5-dichlorothiophene-3-sulfonamide is influenced by the strength of the C-Cl and S-N bonds. Sulfonamides generally exhibit moderate thermal stability with decomposition temperatures exceeding 200°C [25] [24]. The decomposition process typically involves the breaking of the S-N bond and the formation of sulfur oxides, nitrogen oxides, and hydrogen chloride as decomposition products [26].
Flash point calculations predict a value of approximately 187.6 ± 30.7°C, indicating that the compound requires significant heating before it can support combustion [23]. This high flash point is consistent with the low volatility expected for this type of compound [23].
The solubility characteristics of 2,5-dichlorothiophene-3-sulfonamide are governed by the balance between polar and non-polar molecular regions. The sulfonamide group imparts significant polarity to the molecule, while the chlorinated thiophene ring contributes to hydrophobic character [27] .
Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are expected to be effective solvents for this compound due to their ability to solvate both the polar sulfonamide group and the aromatic ring system [25] . The compound shows limited solubility in water due to the hydrophobic nature of the chlorinated thiophene ring .
Organic solvents with intermediate polarity, including alcohols and ketones, may provide moderate solubility depending on their ability to participate in hydrogen bonding with the sulfonamide group . Non-polar solvents such as hexane and petroleum ether are expected to show poor solvating ability for this compound .
| Solvent Class | Expected Solubility | Hydrogen Bonding Capability |
|---|---|---|
| Water | Limited | High |
| Polar Aprotic (DMSO, DMF) | High | Moderate |
| Alcohols | Moderate | High |
| Ketones | Moderate | Moderate |
| Non-polar Hydrocarbons | Poor | None |
The pH dependence of solubility is expected to be minimal due to the neutral nature of the sulfonamide group under normal conditions. However, extreme pH values may affect the ionization state of the sulfonamide nitrogen .
The partition coefficient (P) and its logarithmic value (LogP) provide important information about the lipophilicity and bioavailability characteristics of 2,5-dichlorothiophene-3-sulfonamide. Computational predictions indicate a LogP value of approximately 1.43-1.9 [27] [23], suggesting moderate lipophilicity [27] [23].
This LogP value reflects the balance between the hydrophilic sulfonamide group and the lipophilic chlorinated thiophene ring. The presence of two chlorine atoms increases the lipophilic character compared to unsubstituted thiophene derivatives [27] [23]. The sulfonamide group contributes significantly to the hydrophilic character through its hydrogen bonding capabilities [27].
| Parameter | Value | Method | Reference |
|---|---|---|---|
| LogP (Calculated) | 1.43 | Computational | [23] |
| LogP (Calculated) | 1.9 | Computational | [27] |
| Heavy Atom Count | 11 | - | [27] |
| Polar Surface Area | 60 Ų | Calculated | [27] |
The polar surface area (PSA) has been calculated to be approximately 60 Ų, which is within the range typically associated with compounds having moderate membrane permeability [27]. This value reflects the contribution of the sulfonamide oxygen and nitrogen atoms to the overall molecular polarity [27].
The distribution coefficient at physiological pH (LogD₇.₄) is expected to be similar to the LogP value since the sulfonamide group remains largely non-ionized under these conditions [27]. This characteristic suggests that the compound would maintain consistent partitioning behavior across a range of biological pH values [27].
The acid-base behavior of 2,5-dichlorothiophene-3-sulfonamide is primarily governed by the sulfonamide functional group. Computational predictions indicate a pKa value of approximately 9.29 ± 0.60 [21] [29], which is characteristic of primary aromatic sulfonamides [21] [29].
This pKa value indicates that the compound exists predominantly in its neutral form under physiological conditions (pH 7.4). The relatively high pKa reflects the weak acidity of the sulfonamide NH₂ group, which requires strongly basic conditions for significant deprotonation [21] [29].
The electron-withdrawing effects of the chlorine substituents and the thiophene ring influence the acidity of the sulfonamide group. Chlorine atoms, being electron-withdrawing, slightly increase the acidity compared to unsubstituted derivatives [21] [29]. However, the effect is moderated by the distance between the chlorine atoms and the sulfonamide nitrogen [29].
| Ionization Parameter | Value | Method | Reference |
|---|---|---|---|
| pKa | 9.29 ± 0.60 | Predicted | [21] |
| pKa | 9.48 ± 0.60 | Predicted | [29] |
| Ionization State (pH 7.4) | >99% Neutral | Calculated | [21] |
The Henderson-Hasselbalch equation can be used to calculate the ionization state at any given pH. At physiological pH (7.4), more than 99% of the molecules exist in the neutral form, which is important for understanding the compound's behavior in biological systems [21].
Temperature effects on the pKa value are expected to be minimal within the normal range of laboratory and physiological conditions. The ionization enthalpy for sulfonamides is typically small, resulting in relatively little temperature dependence [29].
The stability profile of 2,5-dichlorothiophene-3-sulfonamide under different environmental conditions is crucial for understanding its storage requirements and potential degradation pathways. The compound demonstrates varying stability depending on temperature, pH, light exposure, and atmospheric conditions [26] [24] [30].
Thermal stability studies indicate that sulfonamides generally maintain structural integrity up to temperatures approaching their decomposition points. The compound is stable under normal storage conditions (2-8°C) but may undergo degradation at elevated temperatures [26] [24]. Kinetic studies on related sulfonamides show that thermal degradation follows first-order kinetics with activation energies typically ranging from 80-120 kJ/mol [24].
| Condition | Stability | Degradation Products | Comments |
|---|---|---|---|
| Room Temperature | Stable | None | Normal storage conditions |
| Elevated Temperature (>200°C) | Unstable | SO₂, HCl, NOₓ | Thermal decomposition [26] |
| Aqueous Solution (pH 7) | Stable | Minimal | Hydrolysis resistance |
| Strong Acid (pH <2) | Moderately Stable | Possible hydrolysis | Acid-catalyzed degradation |
| Strong Base (pH >12) | Unstable | Hydrolysis products | Base-catalyzed degradation |
| UV Light | Variable | Photodegradation products | Wavelength dependent [30] |
pH stability studies reveal that 2,5-dichlorothiophene-3-sulfonamide maintains stability across a wide pH range under normal conditions. The sulfonamide bond is resistant to hydrolysis under neutral and mildly acidic conditions . However, extreme pH values (pH <2 or pH >12) may promote hydrolytic degradation, particularly at elevated temperatures .
Photostability characteristics depend on the wavelength and intensity of light exposure. While specific photodegradation studies for this compound are limited, related sulfonamides show variable photostability [30]. UV-C radiation (254 nm) is more likely to cause degradation than longer wavelength UV-A or visible light [30]. The presence of chlorine substituents may influence photodegradation pathways through chlorine radical formation [30].
Oxidative stability is generally good under normal atmospheric conditions. The sulfonamide group is relatively resistant to oxidation, and the thiophene ring is stabilized by its aromatic character [26]. However, strong oxidizing agents may cause degradation of the organic structure [26].
Classical synthetic methodologies for 2,5-dichlorothiophene-3-sulfonamide primarily rely on established electrophilic aromatic substitution and nucleophilic substitution mechanisms. The most widely employed classical approach involves a two-step process beginning with chlorosulfonation of the appropriately substituted thiophene ring, followed by ammonolysis to introduce the sulfonamide functionality .
The foundational method involves the reaction of 2,5-dichlorothiophene with chlorosulfonic acid under carefully controlled conditions. This reaction typically proceeds at low temperatures (-5°C to room temperature) to ensure regioselective sulfonation at the 3-position of the thiophene ring [3]. The resulting sulfonyl chloride intermediate is then subjected to ammonolysis using aqueous ammonia or gaseous ammonia in the presence of a suitable base to yield the target sulfonamide [4].
Alternative classical approaches include direct sulfonation using concentrated sulfuric acid, which proceeds under milder conditions but with potentially lower regioselectivity . The Friedel-Crafts methodology, while less commonly applied to this specific compound, provides access to related thiophene sulfonamide derivatives through acylation followed by functional group transformations [5].
| Method | Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorosulfonation followed by Ammonolysis | Thiophene + ClSO₃H, then NH₃ | -5°C to RT, then aq. NH₃ | 70-85% | High selectivity, scalable | Corrosive reagents |
| Direct Sulfonation with H₂SO₄ | Thiophene + H₂SO₄ | 25°C, controlled temperature | 60-75% | Simple, direct method | Temperature control required |
| Friedel-Crafts Acylation | Thiophene + Acetyl chloride/AlCl₃ | RT to reflux | 65-80% | Versatile substitution | Multiple steps |
| Thiophene-Sulfonyl Chloride Formation | 2,5-Dichlorothiophene + ClSO₃H | Low temperature, controlled addition | 75-90% | Regioselective | Harsh conditions |
The regioselectivity of thiophene sulfonation is governed by the electronic properties of the heterocyclic ring system. The electron-rich nature of thiophene compared to benzene facilitates electrophilic attack, with the 2-position being most reactive, followed by the 3-position . In the case of 2,5-dichlorothiophene, the presence of electron-withdrawing chlorine substituents modulates this reactivity pattern, directing sulfonation to the 3-position.
The ammonolysis of sulfonyl chlorides represents a fundamental transformation in sulfonamide synthesis, proceeding through a nucleophilic substitution mechanism analogous to carbonyl chemistry [4] [6]. This process involves the nucleophilic attack of ammonia or primary/secondary amines on the sulfur center of the sulfonyl chloride, followed by elimination of hydrogen chloride [4].
The mechanism proceeds through an addition-elimination pathway where the nitrogen nucleophile initially forms a tetrahedral intermediate with the sulfur center. Subsequent proton transfer and elimination of chloride ion yields the sulfonamide product [7]. The reaction kinetics are influenced by the electronic nature of the substituents on both the sulfonyl chloride and the amine nucleophile [8].
| Substrate | Conditions | Reaction Time | Yield (%) | Selectivity |
|---|---|---|---|---|
| 2,5-Dichlorothiophene-3-sulfonyl chloride | Aq. NH₃, 30-70°C | 2-4 hours | 85-95 | High |
| Thiophene-2-sulfonyl chloride | NH₃/pyridine, RT | 1-3 hours | 80-90 | High |
| Aryl sulfonyl chlorides | NH₃/solvent, various temps | 0.5-6 hours | 70-95 | Moderate to High |
| Heteroaryl sulfonyl chlorides | NH₃/base, controlled pH | 1-5 hours | 75-88 | High |
Modern refinements to ammonolysis procedures include the use of ammonia surrogates such as N-silylamines, which offer improved handling characteristics and can eliminate the need for gaseous ammonia [9]. The reaction of N-trimethylsilylamines with sulfonyl chlorides proceeds under mild conditions to give sulfonamides in excellent yields, with trimethylsilyl chloride as the only byproduct [9].
Optimization studies have demonstrated that reaction conditions significantly impact both yield and selectivity. Factors such as temperature, solvent choice, ammonia excess, and reaction time all influence the outcome [8]. Aqueous conditions generally favor primary sulfonamide formation, while organic solvents may lead to different product distributions depending on the specific system employed.
Microwave-assisted organic synthesis has revolutionized the preparation of sulfonamides, offering significant advantages in terms of reaction rate, energy efficiency, and product purity [10] [11] [12]. The application of microwave irradiation to sulfonamide synthesis typically results in dramatically reduced reaction times while maintaining or improving yields compared to conventional heating methods.
The mechanism of microwave acceleration involves direct heating of polar molecules through dielectric heating, leading to more uniform heating and higher effective reaction temperatures [10]. This is particularly beneficial for sulfonamide synthesis, where the polar nature of both starting materials and products facilitates efficient microwave absorption.
| Method | Temperature (°C) | Time (min) | Power (W) | Yield Improvement | Time Reduction |
|---|---|---|---|---|---|
| MW-assisted sulfonamide formation | 60-120 | 10-60 | 60-150 | 15-25% | 80-90% |
| MW sulfonic acid activation | 80-150 | 15-45 | 100-300 | 20-30% | 85-95% |
| MW Gewald reaction | 100-140 | 8-15 | 150-400 | 25-40% | 90-95% |
| MW coupling reactions | 80-160 | 20-90 | 100-250 | 10-20% | 70-85% |
Studies on microwave-assisted synthesis of sulfonamides from sulfonic acids have demonstrated the feasibility of direct conversion without the need for sulfonyl chloride intermediates [10]. This approach utilizes activating agents such as phosphorus compounds or coupling reagents to facilitate the formation of the sulfonamide bond under microwave conditions.
The application of microwave irradiation to thiophene sulfonamide synthesis has shown particular promise in the context of complex multi-step reactions [12] [13]. For example, the synthesis of pyrazoline-containing thiophene sulfonamides has been accomplished using microwave conditions, resulting in improved yields and reduced reaction times compared to conventional heating methods [12].
The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of multiple factors including safety, economics, environmental impact, and product quality [14] [15]. Process optimization for 2,5-dichlorothiophene-3-sulfonamide synthesis involves systematic evaluation of reaction parameters and their interdependencies.
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Factors |
|---|---|---|---|---|
| Temperature Control | ±2°C precision | ±5°C precision | ±10°C precision | Thermal stability |
| Reagent Stoichiometry | 1.1-1.5 equiv excess | 1.05-1.2 equiv excess | 1.02-1.1 equiv excess | Cost optimization |
| Reaction Time | 2-6 hours | 3-8 hours | 4-12 hours | Productivity |
| Mixing Efficiency | Magnetic stirring | Mechanical stirring | Turbine impellers | Mass transfer |
| Heat Transfer | Oil bath/heating mantle | Jacket heating/cooling | Heat exchangers | Energy efficiency |
| Solvent Selection | High purity solvents | Technical grade solvents | Recycled solvents | Environmental impact |
Temperature control emerges as a critical parameter due to the thermal sensitivity of both starting materials and products. Excessive temperatures can lead to decomposition reactions, while insufficient heating may result in incomplete conversion [16] . The optimization of temperature profiles throughout the reaction sequence is essential for maintaining product quality and yield.
Mass transfer considerations become increasingly important at larger scales, where mixing efficiency directly impacts reaction homogeneity and kinetics [17]. The design of appropriate mixing systems must account for the rheological properties of the reaction mixture, which may change significantly during the course of the reaction.
Heat transfer optimization is crucial for both safety and product quality considerations. Exothermic reactions such as chlorosulfonation require careful heat removal to prevent thermal runaway, while endothermic processes may require efficient heat input to maintain reaction rates [15].
Solvent selection for large-scale processes must balance multiple criteria including reaction performance, safety, environmental impact, and cost [18]. The development of solvent recycling protocols becomes economically essential at industrial scale, requiring consideration of purification methods and solvent degradation pathways.
The implementation of green chemistry principles in the synthesis of 2,5-dichlorothiophene-3-sulfonamide addresses growing environmental concerns and regulatory requirements [19] [20] [18]. Modern green approaches focus on reducing waste generation, minimizing hazardous reagent use, and improving atom economy.
| Approach | Environmental Benefits | Typical Conditions | Yield Range (%) | Atom Economy |
|---|---|---|---|---|
| Solvent-free synthesis | Zero organic waste | Neat reaction, 80-120°C | 70-85 | High |
| Microwave irradiation | Reduced energy consumption | 60-150W, 10-60 min | 75-90 | High |
| Ionic liquids | Recyclable medium | BmimBF₄, 80°C | 65-85 | Moderate |
| Water as solvent | Non-toxic solvent | H₂O, 60-100°C | 60-80 | High |
| Mechanochemical synthesis | No solvent required | Ball milling, RT | 75-88 | Very High |
| Catalytic methods | Lower reagent use | Cat. loading 1-5 mol% | 80-95 | Very High |
Solvent-free synthesis represents an attractive approach for reducing environmental impact while often improving reaction efficiency [19]. These methods typically involve heating reactants in the absence of solvent, relying on the melting of one or more components to create a liquid reaction medium. The application of solvent-free conditions to thiophene sulfonamide synthesis has shown promising results, particularly when combined with microwave heating.
The use of ionic liquids as reaction media offers unique advantages including negligible vapor pressure, thermal stability, and potential for recycling [21]. Studies on thiophene synthesis in ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate have demonstrated good yields and catalyst recyclability [8].
Water as a reaction solvent represents the ultimate green approach, eliminating organic solvent waste entirely. While the hydrophobic nature of many thiophene derivatives presents challenges, the development of surfactant-mediated aqueous reactions and micellar catalysis has opened new possibilities for aqueous sulfonamide synthesis [8].
Mechanochemical synthesis using ball milling or grinding techniques offers a completely solvent-free approach with excellent atom economy [22]. This methodology has shown particular promise for the synthesis of heterocyclic compounds, including thiophene derivatives, through solid-state reactions.
The purification of 2,5-dichlorothiophene-3-sulfonamide requires careful selection of appropriate techniques based on the impurity profile and desired purity level [23] [24] [14]. Modern purification strategies combine traditional methods with advanced chromatographic and crystallization techniques.
| Technique | Solvent System | Purity Achieved (%) | Recovery (%) | Analysis Method |
|---|---|---|---|---|
| Recrystallization | EtOH/H₂O (70:30) | 95-98 | 75-85 | MP, NMR, HPLC |
| Column chromatography | DCM/MeOH gradient | 98-99.5 | 70-85 | TLC, NMR, MS |
| Preparative HPLC | ACN/H₂O + 0.1% TFA | 99-99.8 | 60-75 | HPLC-MS, NMR |
| Crystallization from mixed solvents | IPA/H₂O (60:40) | 96-98.5 | 80-90 | MP, IR, HPLC |
| Activated charcoal treatment | Hot EtOH solution | 94-97 | 85-95 | UV-Vis, HPLC |
| Sublimation | Vacuum, 100-150°C | 98-99.9 | 60-80 | MP, GC-MS |
Recrystallization remains the most widely used purification technique for sulfonamides due to their typically crystalline nature [24] [14]. The selection of appropriate recrystallization solvents is critical, with alcohol-water mixtures often providing optimal results for thiophene sulfonamides. The crystallization behavior is influenced by intermolecular hydrogen bonding between sulfonamide groups, which can be exploited for purification purposes [23].
Column chromatography using silica gel provides high-resolution separation capabilities, particularly useful for removing closely related impurities [25]. The development of appropriate mobile phase gradients requires careful consideration of the polarity and hydrogen bonding characteristics of both the target compound and potential impurities.
The use of activated charcoal treatment provides an effective method for removing colored impurities and trace organic contaminants [14]. This technique is particularly useful as a pre-treatment step before final crystallization, improving both the appearance and purity of the final product.
Sublimation offers unique advantages for compounds with appropriate vapor pressure characteristics, providing exceptionally pure products through physical separation based on volatility differences [16]. While not applicable to all thiophene sulfonamides due to thermal stability limitations, this technique can be highly effective when suitable conditions are identified.
Analytical characterization of 2,5-dichlorothiophene-3-sulfonamide requires multiple complementary techniques to confirm structure, purity, and identity [26] [27]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic patterns for the thiophene ring protons and sulfonamide functionality . Mass spectrometry offers molecular weight confirmation and fragmentation patterns useful for structural elucidation . High-performance liquid chromatography serves as the primary method for purity assessment and quantitative analysis, while infrared spectroscopy provides functional group identification and fingerprint information [16].
The development of robust analytical methods requires consideration of potential degradation pathways and the identification of likely impurities [28] [26]. Validation of analytical procedures according to International Conference on Harmonization guidelines ensures reliability and reproducibility of results across different laboratories and conditions.
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